4-(4-Iodobenzoyl)isoquinoline

Descripción general

Descripción

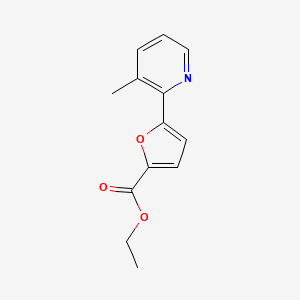

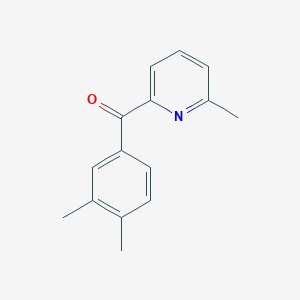

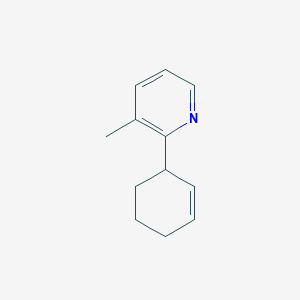

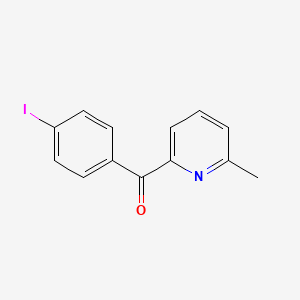

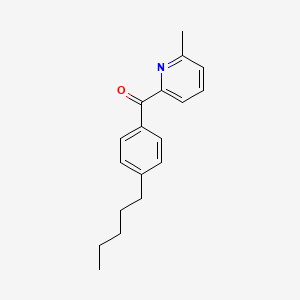

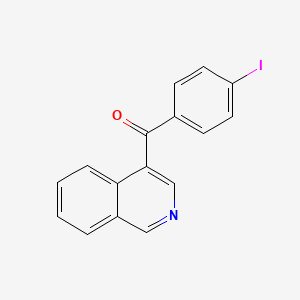

4-(4-Iodobenzoyl)isoquinoline is a research chemical with the molecular formula C16H10INO and a molecular weight of 359.16 g/mol . It is not intended for human or veterinary use.

Synthesis Analysis

Isoquinoline synthesis has been greatly developed recently. The construction of the isoquinoline ring with atom- and step-economy has been the focus of intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems . The syntheses of isoquinoline-fused rings are also included .Molecular Structure Analysis

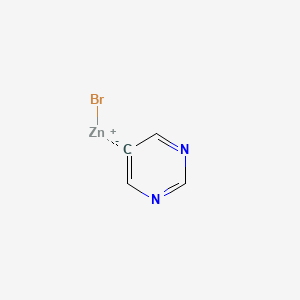

The molecular structure of 4-(4-Iodobenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring . The density is predicted to be 1.655±0.06 g/cm3 .Chemical Reactions Analysis

Isoquinoline synthesis involves reactions such as palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Other reactions include sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

4-(4-Iodobenzoyl)isoquinoline has a molecular weight of 359.16 g/mol . The predicted density is 1.655±0.06 g/cm3, and the predicted boiling point is 482.8±25.0 °C .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Isoquinoline analogs are an important, structurally diverse class of compounds that are extensively used as pharmaceuticals . They have become a focus of therapeutic research because of their wide range of biological characteristics .

Treatment of Various Diseases

Isoquinoline-based therapeutic drugs are used to treat a broad swathe of ailments, such as tumors, respiratory diseases, infections, nervous system diseases, cardiovascular and cerebrovascular diseases, endocrine and metabolic diseases .

Clinical Trials

At least 38 isoquinoline-based therapeutic drugs are in clinical application or clinical trials . Their chemical structure and pharmacokinetics are described in detail .

Photosensitizers for Singlet Oxygen Production

Oxoisoaporphine derivatives, which are isoquinoline alkaloids, have been found to have high singlet oxygen quantum yields (Φ Δ) near to unity, and greater photostability than phenalenone . This makes them effective photosensitizers for singlet oxygen production .

Photoprotection

Certain isoquinoline alkaloids, when irradiated, exhibit a photoprotector effect . They also act as photoprotectors in cell fibroblast cultures .

Antibacterial Agents

The biological application of isoquinoline alkaloids as antibacterial agents is an important and possible tool in the study of compounds with low cytotoxicity and high reactivity in antineoplastic chemotherapy .

Dyes Industry

Isoquinoline derivatives and isoquinolinium salts have promising applications in the dyes industry .

Drug Design

The isoquinoline ring is a privileged scaffold which is often preferred as a structural basis for drug design . It plays an important role in drug discovery .

Safety and Hazards

Direcciones Futuras

Recent advances in isoquinoline synthesis have focused on the construction of the isoquinoline ring with atom- and step-economy, focusing on intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems . The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .

Mecanismo De Acción

Target of Action

Isoquinoline, a structural component of the compound, has been associated with various biological targets . The specific role of these targets can vary widely, depending on the exact structure and functional groups present in the isoquinoline derivative.

Mode of Action

Isoquinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes for 4-(4-Iodobenzoyl)isoquinoline would depend on its precise target and the biochemical context within which it is acting.

Biochemical Pathways

Isoquinoline derivatives are known to be involved in a wide range of biochemical pathways, with downstream effects that can include alterations in signal transduction, enzyme activity, and gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Iodobenzoyl)isoquinoline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

(4-iodophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJZIUCRFDVOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279568 | |

| Record name | (4-Iodophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Iodobenzoyl)isoquinoline | |

CAS RN |

1187165-73-6 | |

| Record name | (4-Iodophenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Iodophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391967.png)